2,2-Dimethyl-7-nitro-2H-chromen-6-amine
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Overview
Description
“2,2-Dimethyl-7-nitro-2H-chromen-6-amine” is a chemical compound with the CAS number 64169-75-1 . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of 2,2-dimethyl-2H-chromene derivatives, which includes “this compound”, has been studied extensively. These compounds were designed, synthesized, and characterized by spectroscopic analysis . The synthesis of these compounds involves various biosynthesis pathways .Molecular Structure Analysis
The molecular formula of “this compound” is C11H12N2O3 . The molecular weight is 220.22 . More detailed structural analysis can be obtained through spectroscopic methods .Scientific Research Applications
Crystal Structure Analysis
The crystal structure of compounds similar to 2,2-Dimethyl-7-nitro-2H-chromen-6-amine reveals intricate details about the conformation and intramolecular interactions. For instance, in one study, the chromene moiety adopts an envelope conformation, and the methoxyphenyl ring is almost perpendicular to the chromene plane. Intramolecular hydrogen bonding between the amine and nitro group forms an S(6) ring motif, contributing to the molecule's stability (Inglebert et al., 2014).
Chromene Derivatives and Vitamin K Analogues
Chromene derivatives, such as those related to this compound, have been explored for synthesizing vitamin K analogues. The process involves steps like methylation and the Mannich reaction, indicating the potential of these compounds in synthetic chemistry and possibly in developing therapeutic agents (Maruyama et al., 1979).
Innovative Synthesis Methods
The use of deep eutectic solvents (DES) like dimethyl urea and L-tartaric acid has been demonstrated for synthesizing compounds structurally similar to this compound. Such methods offer advantages like shorter reaction times and good yields, highlighting innovative approaches in synthetic chemistry (Sathish et al., 2021).
Antimicrobial Properties
Compounds structurally related to this compound have been synthesized and tested for antimicrobial properties. Some derivatives show activity against bacteria like S. aureus, indicating the potential of these compounds in antimicrobial research (Budzisz et al., 2001).
NMR Chemical Shifts Analysis
Understanding the chemical shifts in NMR spectroscopy can provide insights into the structure and environment of molecules. Studies on compounds related to this compound have contributed to this understanding, which is crucial in the field of analytical chemistry (Timár et al., 1989).
Stereochemistry of Chromanes
The stereochemistry of chromanes, which are structurally related to this compound, has been studied, revealing insights into the formation of trisubstituted chromanes. Such studies are essential for understanding the behavior and potential applications of these compounds in various chemical reactions (Korotaev et al., 2006).
Future Directions
Properties
IUPAC Name |
2,2-dimethyl-7-nitrochromen-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-11(2)4-3-7-5-8(12)9(13(14)15)6-10(7)16-11/h3-6H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQAQIYAMSIFEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC(=C(C=C2O1)[N+](=O)[O-])N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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